Alloxan tetrahydrate

Overview

Description

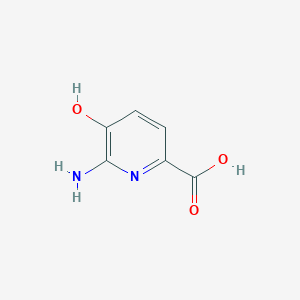

Alloxan tetrahydrate is a useful research compound. Its molecular formula is C4H10N2O8 and its molecular weight is 214.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Alloxan as a Tool for Inducing Diabetes in Animal Models

Alloxan tetrahydrate is prominently used in experimental diabetes research. It is a diabetogenic agent that selectively targets pancreatic B cells, causing their destruction and leading to the development of insulin-dependent diabetes mellitus. This property is leveraged to create animal models for diabetes research, which are crucial for understanding the disease and testing new treatments. Alloxan induces diabetes through mechanisms involving the generation of reactive oxygen species and the disruption of cellular homeostasis, as detailed in studies by Szkudelski (2001), Lenzen (2008), and others.

2. Investigating Molecular and Cellular Responses

Research employing this compound extends to exploring molecular and cellular responses to induced diabetes. For instance, Soto et al. (2004) investigated the recovery of pancreatic function post-alloxan damage in rats. Such studies are critical in unraveling the intricacies of diabetes at a cellular level and in the development of therapeutic strategies.

3. Structural and Chemical Analysis

In the realm of organic chemistry, this compound's structure and reactivity have been subjects of interest. Studies like the one by Bingham et al. (2021) provide insights into its liquid-phase structure and reactivity, essential for understanding its biological effects and potential applications in organic synthesis.

4. Pathophysiological Studies in Animal Models

This compound is also used to study the pathophysiology of diabetes and related conditions in various animal models. For example, Matheka et al. (2012) focused on the peculiar glycemic patterns in alloxan-induced diabetes in animal models, providing valuable insights into the progression and characteristics of diabetes.

5. Exploring Therapeutic Interventions

This compound-induced diabetes models are instrumental in testing potential diabetic treatments. Research like Abdul-Hamid and Moustafa (2013) looked into the protective effects of curcumin against alloxan-induced pancreatic damage. Such studies are pivotal in discovering new drugs and therapeutic approaches for diabetes management.

Safety and Hazards

Mechanism of Action

Target of Action

Alloxan Tetrahydrate primarily targets the insulin-producing pancreatic beta cells . It preferentially accumulates in these cells through the GLUT2 glucose transporter .

Mode of Action

this compound interacts with its targets, the pancreatic beta cells, in a specific manner. In the presence of intracellular thiols, especially glutathione, this compound generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This interaction results in changes within the beta cells, leading to their destruction .

Biochemical Pathways

The affected biochemical pathway involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with dialuric acid, a reduction product of this compound . This process leads to the production of superoxide radicals, hydrogen peroxide, and ultimately, hydroxyl radicals . These hydroxyl radicals are responsible for the death of the beta cells .

Pharmacokinetics

It is known that this compound preferentially accumulates in pancreatic beta cells via the glut2 glucose transporter , suggesting its absorption and distribution characteristics

Result of Action

The molecular and cellular effects of this compound’s action include the generation of reactive oxygen species (ROS), leading to the destruction of insulin-producing pancreatic beta cells . This destruction results in a state of insulin-dependent diabetes mellitus in animals, with characteristics similar to type 1 diabetes in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that a multitude of host and environmental factors can influence drug response , but the specifics for this compound would require further investigation.

Biochemical Analysis

Biochemical Properties

Alloxan tetrahydrate plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes, proteins, and other biomolecules within the pancreatic beta cells. One of the primary interactions is with the enzyme glucokinase, which is crucial for glucose sensing and insulin secretion. This compound inhibits glucokinase, thereby impairing glucose-induced insulin secretion. Additionally, this compound generates reactive oxygen species (ROS) through redox cycling with its reduction product, dialuric acid. These ROS cause oxidative stress and damage to cellular components, further contributing to beta cell destruction .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly pancreatic beta cells. It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In pancreatic beta cells, this compound inhibits glucose-induced insulin secretion by targeting glucokinase. This inhibition disrupts normal cellular function and leads to the development of insulin-dependent diabetes . Furthermore, this compound’s ability to generate ROS affects other cellular processes, including DNA fragmentation and mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. Upon entering the pancreatic beta cells via the GLUT2 glucose transporter, this compound undergoes redox cycling with its reduction product, dialuric acid. This process generates reactive oxygen species, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to cellular components, leading to beta cell necrosis. Additionally, this compound inhibits glucokinase, the glucose sensor of beta cells, further impairing insulin secretion. The combined effects of ROS generation and glucokinase inhibition result in the selective destruction of pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also contribute to its biological activity. In vitro and in vivo studies have shown that the initial exposure to this compound leads to rapid beta cell necrosis and insulin deficiency. Over time, the long-term effects include sustained hyperglycemia and the development of diabetic complications. The stability and degradation of this compound are important factors in understanding its temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild hyperglycemia and partial beta cell destruction. At higher doses, this compound causes severe hyperglycemia and extensive beta cell necrosis. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between this compound and its diabetogenic effects. High doses of this compound can also lead to toxic and adverse effects, including renal and hepatic damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and generates reactive oxygen species through redox cycling. These interactions affect metabolic flux and metabolite levels within the pancreatic beta cells. The inhibition of glucokinase by this compound disrupts normal glucose sensing and insulin secretion, leading to altered glucose metabolism. Additionally, the generation of ROS by this compound affects other metabolic pathways, contributing to cellular damage and dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It enters pancreatic beta cells via the GLUT2 glucose transporter, which facilitates its uptake. Once inside the cells, this compound undergoes redox cycling and generates reactive oxygen species. The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the pancreatic beta cells. It targets specific compartments and organelles, including the mitochondria and the nucleus. The generation of reactive oxygen species by this compound leads to oxidative damage within these subcellular compartments. Additionally, the inhibition of glucokinase by this compound affects its activity and function within the beta cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJROYYCRHFNFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047241 | |

| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6010-91-9 | |

| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloxan tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)